molecular formula C13H16Cl2N2O4S B3448324 N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B3448324
M. Wt: 367.2 g/mol
InChI Key: CCCXTJNUFXCJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, commonly known as DMSO2, is a sulfonamide compound used extensively in scientific research. It has been found to have a wide range of applications in various fields of study, including biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of DMSO2 is not fully understood. However, it is believed to inhibit carbonic anhydrase by binding to the active site of the enzyme. This results in the reduction of the enzyme's activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of CO2 in the body.
Biochemical and Physiological Effects
DMSO2 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing the activity of cyclooxygenase enzymes. DMSO2 has also been found to have antioxidant properties, which can protect cells from oxidative stress. In addition, it has been shown to have anticonvulsant effects by modulating the activity of GABA receptors.

Advantages and Limitations for Lab Experiments

DMSO2 has several advantages as a research tool. It is a potent inhibitor of carbonic anhydrase, making it useful for studying the role of this enzyme in various physiological processes. It is also a versatile compound that can be used in a wide range of experiments. However, there are also some limitations to its use. DMSO2 has been found to be toxic to some cell types at high concentrations, and its effects on other physiological processes are not well understood.

Future Directions

There are several future directions for research on DMSO2. One area of interest is its potential use as a therapeutic agent for various diseases. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of conditions such as rheumatoid arthritis and neurodegenerative diseases. Another area of interest is its role in regulating acid-base balance in the body, which could have implications for the treatment of conditions such as metabolic acidosis. Further research is needed to fully understand the mechanisms of action of DMSO2 and its potential therapeutic applications.
Conclusion
In conclusion, DMSO2 is a sulfonamide compound that has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase and has anti-inflammatory, antioxidant, and anticonvulsant properties. Its versatility and potential therapeutic applications make it an important tool for researchers in various fields. However, further research is needed to fully understand its mechanisms of action and potential applications.

Scientific Research Applications

DMSO2 has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. DMSO2 has also been found to have anti-inflammatory, antioxidant, and anticonvulsant properties.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4S/c1-22(19,20)17(11-4-2-3-10(14)13(11)15)9-12(18)16-5-7-21-8-6-16/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCXTJNUFXCJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dichloro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
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N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
Reactant of Route 3
N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
Reactant of Route 4
N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
Reactant of Route 5
N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

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